2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
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Overview
Description
2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluorine atom, a thiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized using the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under basic conditions .
The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative. The final step involves the coupling of the thiazole and pyrrolidine rings with a fluorinated benzoyl chloride under basic conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and the coupling reactions, as well as the use of automated purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, while the pyrrolidine ring can improve its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide.
2-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzylamine: Similar structure but with a benzylamine group instead of a benzamide.
Uniqueness
2-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
2-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c15-12-4-2-1-3-11(12)13(19)17-10-5-7-18(9-10)14-16-6-8-20-14/h1-4,6,8,10H,5,7,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBUSJKXDXXHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC=C2F)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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